molecular formula C19H18BrN3O2 B11088745 4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide

4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide

Cat. No.: B11088745
M. Wt: 400.3 g/mol
InChI Key: DFDIBNCXPAEPDA-UHFFFAOYSA-N
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Description

4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis to an industrial scale would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzamide moiety.

    Reduction: This reaction can reduce the quinazolinone core.

    Substitution: Halogen substitution reactions can occur on the bromobenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide include:

Uniqueness

What sets 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide apart is its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-N-(4-oxospiro[1H-quinazoline-2,1'-cyclopentane]-3-yl)benzamide

InChI

InChI=1S/C19H18BrN3O2/c20-14-9-7-13(8-10-14)17(24)22-23-18(25)15-5-1-2-6-16(15)21-19(23)11-3-4-12-19/h1-2,5-10,21H,3-4,11-12H2,(H,22,24)

InChI Key

DFDIBNCXPAEPDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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